Ethonafide

Description

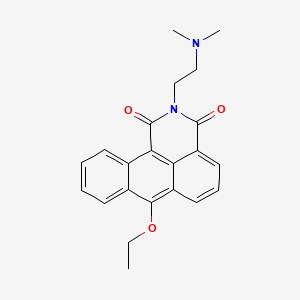

Structure

3D Structure

Properties

CAS No. |

175293-23-9 |

|---|---|

Molecular Formula |

C22H22N2O3 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

15-[2-(dimethylamino)ethyl]-8-ethoxy-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |

InChI |

InChI=1S/C22H22N2O3/c1-4-27-20-15-9-6-5-8-14(15)19-18-16(20)10-7-11-17(18)21(25)24(22(19)26)13-12-23(2)3/h5-11H,4,12-13H2,1-3H3 |

InChI Key |

CQZISUJEDPJJNF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C2C=CC=C3C2=C(C4=CC=CC=C41)C(=O)N(C3=O)CCN(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(2'-(dimethylamino)ethyl)-1,2-dihydro-7-ethoxydibenz(de,h)isoquinoline-1,3-dione 6-ethoxyazonafide AMP 53 AMP-53 AMP53 cpd ethonafide |

Origin of Product |

United States |

Mechanistic Elucidation of Ethonafide at the Molecular and Cellular Levels

Topoisomerase II Inhibition Dynamics

Ethonafide's primary mode of action involves the inhibition of DNA topoisomerase II, an essential enzyme responsible for managing DNA topology during critical cellular events such as replication, transcription, and chromosome segregation uni.lunih.gov.

Ethonafide inhibits the catalytic activity of topoisomerase II by stabilizing the enzyme-DNA complex, a mechanism that involves both topoisomerase IIα and topoisomerase IIβ isoforms researchgate.netwikipedia.org. Research indicates a particular specificity towards topoisomerase IIα in certain cell lines. For instance, studies in DU 145 human prostate cancer cells demonstrated that a reduction in topoisomerase IIα protein expression led to increased resistance to ethonafide, underscoring the critical role of this isoform as a primary target researchgate.net.

Topoisomerase IIα expression is known to fluctuate during the cell cycle, with its concentration increasing significantly (2–3 fold) during the G2/M phase and being considerably higher in rapidly proliferating cells compared to quiescent cell populations. In contrast, the levels of topoisomerase IIβ remain relatively stable throughout the cell cycle nih.gov. The differential expression patterns suggest that ethonafide's impact might be more pronounced in actively dividing cells due to its interaction with topoisomerase IIα.

A hallmark of ethonafide's action is its ability to stabilize the topoisomerase II-DNA cleavable complex americanelements.comuni.lu. This complex is a transient intermediate formed during the normal catalytic cycle of topoisomerase II, where the enzyme covalently links to the 5'-phosphoryl ends of broken DNA strands following DNA cleavage uni.lu. Under normal physiological conditions, this complex is short-lived, as the enzyme rapidly religates the DNA strands. However, ethonafide prevents this religation step, leading to the accumulation and persistence of these covalent enzyme-DNA complexes uni.lu. This stabilization is a critical event that mediates the drug's cytotoxicity uni.lu.

In DU-145 prostate cancer cells, ethonafide was shown to stabilize the DNA-topoisomerase II cleavable complex in a concentration-dependent manner after just a one-hour exposure americanelements.com.

Due to its mechanism of stabilizing the topoisomerase II-DNA cleavable complex and preventing DNA religation, ethonafide is unequivocally classified as a topoisomerase II poison researchgate.netuni.lu. Topoisomerase II poisons are a class of anticancer agents that convert the enzyme into a cytotoxic entity by trapping it on DNA, leading to the accumulation of DNA lesions nih.gov. This "poisoning" effect is distinct from catalytic inhibitors, which prevent the enzyme's activity without necessarily forming stable cleavable complexes.

DNA Interaction Mechanisms

Ethonafide is characterized as an anthracene-based DNA intercalator americanelements.comuni.lu. DNA intercalation involves the insertion of a planar aromatic molecule, such as ethonafide's anthracene (B1667546) moiety, between adjacent base pairs of the DNA double helix. This insertion typically leads to unwinding of the DNA helix and an increase in the distance between the stacked base pairs. As an anthracene-containing derivative of amonafide (B1665376), which is also known to intercalate into DNA, ethonafide shares this fundamental mode of DNA binding researchgate.netwikipedia.org. This intercalative binding can itself contribute to the disruption of DNA-dependent cellular processes.

A critical consequence of ethonafide's topoisomerase II poisoning activity and DNA intercalation is the induction of DNA double-strand breaks (DSBs) americanelements.comuni.lu. These breaks are considered among the most deleterious forms of DNA damage, as they can lead to genomic instability and cell death if not properly repaired. Ethonafide induces these double-strand breaks in a concentration-dependent manner americanelements.com.

Studies using the neutral comet assay have demonstrated that ethonafide treatment leads to a significant increase in DNA double-strand breaks in cells americanelements.comresearchgate.net. The accumulation of these breaks is directly linked to the stabilization of the topoisomerase II-DNA cleavable complex, as the stalled enzyme-DNA complexes impede DNA replication forks and transcription, ultimately resulting in lethal DNA lesions uni.lu. Furthermore, a decrease in ethonafide's sensitivity in certain cell lines has been correlated with reduced DNA damage and enhanced DNA repair mechanisms, highlighting the direct link between DSB induction and its cytotoxic efficacy researchgate.net.

Data Tables

Table 1: Ethonafide IC₅₀ Values in Human Prostate Cancer Cell Lines (72-hour exposure) americanelements.com

| Cell Line | IC₅₀ (nM) |

| DU-145 | 40 |

| PC-3 | 86 |

| LNCaP | 98 |

Cellular Stress Responses and DNA Repair Pathways

Impact on DNA Damage Accumulation and Repair Processes

Ethonafide functions as a topoisomerase II (topo II) poison, a class of agents known to interfere with DNA replication and transcription by stabilizing the covalent complex formed between topoisomerase II and DNA. wikipedia.orgwikipedia.org This stabilization leads to the accumulation of DNA double-strand breaks (DSBs), which are critical lesions that trigger cellular stress responses. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net

Cells possess sophisticated DNA damage response (DDR) pathways designed to detect and repair DNA damage, or, if the damage is too extensive, to initiate programmed cell death (apoptosis). researchgate.netuni.lunih.gov Key DNA repair mechanisms, such as homologous recombination (HR) and non-homologous end joining (NHEJ), are activated to address DSBs. nih.govprobes-drugs.orguni.lu

Studies have demonstrated a direct correlation between ethonafide's cytotoxic activity and its ability to induce DNA damage. A reduction in topoisomerase IIα (topo IIα) protein expression has been shown to decrease sensitivity to ethonafide, concurrently leading to a reduction in DNA damage and an increase in DNA repair activity. wikipedia.org This suggests that the efficacy of ethonafide is intrinsically linked to its capacity to overwhelm cellular DNA repair mechanisms through the induction of persistent topoisomerase II-DNA complexes.

Mechanisms of Resistance and Sensitization

Modulation of Topoisomerase II Expression and Activity in Acquired Resistance

Acquired resistance to topoisomerase II poisons, including ethonafide, is a significant challenge in cancer therapy. A common mechanism underlying this resistance is a reduction in the expression or functional activity of the topoisomerase II enzyme, which is the primary target of these drugs. wikipedia.orgwikipedia.orgresearchgate.netmims.comfishersci.ca

Research in multiple myeloma (MM) cell lines has provided clear evidence of this mechanism. For instance, the 8226/Dox1V cell line, which was developed for resistance to doxorubicin (B1662922) (another topoisomerase II poison), exhibits a substantial reduction in topo IIα expression (88%) compared to the parental 8226/S cell line. wikipedia.org This reduction in target enzyme levels translates to a 3.8-fold resistance to ethonafide in the 8226/Dox1V cells. wikipedia.org

Further investigations using small interfering RNA (siRNA) to specifically reduce topo IIα expression in the 8226/S cell line confirmed this relationship. A 59.2% reduction in topo IIα expression via siRNA resulted in a consistent 2-fold resistance to ethonafide, underscoring the strong correlation between topo II expression and the cytotoxic activity of ethonafide. wikipedia.org This suggests that diminished topoisomerase II levels can be a more critical factor in resistance to topo II poisons than other mechanisms, such as P-glycoprotein-mediated drug efflux. wikipedia.org

Table 1: Ethonafide Resistance in Myeloma Cell Lines Based on Topoisomerase IIα Expression

| Cell Line | Topo IIα Expression Reduction (%) (vs. Parental) | Ethonafide Resistance (Fold) (vs. Parental) | Reference |

| 8226/Dox1V | 88 | 3.8 | wikipedia.org |

| 8226/siTIIα | 59.2 | 2 | wikipedia.org |

Role of Proteasomal Inhibition in Ethonafide Potentiation

A promising strategy to overcome acquired resistance to ethonafide involves the use of proteasome inhibitors. Proteasomal inhibition can stabilize topo IIα protein, thereby reversing resistance to topoisomerase II poisons. wikipedia.orgwikipedia.org

Studies combining ethonafide with bortezomib (B1684674), a proteasome inhibitor, have demonstrated significant potentiation of ethonafide's cytotoxic activity. Bortezomib treatment leads to an intracellular accumulation of topo IIα protein and an increase in its activity. wikipedia.orgwikipedia.orgresearchgate.net This stabilization of the enzyme, achieved by blocking its proteasomal degradation, directly enhances the cytotoxic effects of ethonafide. wikipedia.orgresearchgate.net

Specifically, pre-treatment with bortezomib has been shown to increase ethonafide-induced DNA double-strand breaks and subsequently enhance cell death in both ethonafide-sensitive (8226/S) and drug-resistant (8226/Dox1V) multiple myeloma cell lines. wikipedia.orgwikipedia.orgresearchgate.net For instance, a 24-hour pre-treatment with 2.5 nM bortezomib increased ethonafide's cytotoxicity by a mean of 31% in 8226 cells and 13.2% in Dox1V cells. researchgate.net This indicates that proteasome inhibitors can circumvent drug resistance by increasing the availability and activity of the drug's target. wikipedia.orgwikipedia.org Furthermore, proteasomal inhibition may prolong the half-life of topoisomerase II-DNA complexes, preventing their repair and contributing to the sustained DNA damage necessary for potentiation. mims.com

Table 2: Potentiation of Ethonafide Cytotoxicity by Bortezomib Pre-treatment

| Cell Line | Bortezomib Pre-treatment | Increase in Ethonafide Cytotoxicity (%) | Reference |

| 8226/S | 2.5 nM, 24 hours | 31 | researchgate.net |

| 8226/Dox1V | 2.5 nM, 24 hours | 13.2 | researchgate.net |

Cellular and Immunological Manifestations of Ethonafide Activity

Cell Cycle Dysregulation

Ethonafide has been shown to induce a potent G2 cell cycle arrest in the DU 145 human prostate cancer cell line. wikipedia.orgmims.comamericanelements.com This effect, consistent with other topoisomerase II inhibitors, leads to a significant G2/M cell cycle arrest following a 24-hour exposure at sub-toxic concentrations. researchgate.net

Programmed Cell Death Induction

A key mechanism of ethonafide's activity involves the induction of programmed cell death, specifically apoptosis. Following a 24-hour exposure to ethonafide, apoptotic pathway activation is evident through the cleavage of procaspase-3 and poly(ADP-ribose) polymerase (PARP). researchgate.net It is hypothesized that the DNA double-strand breaks induced by ethonafide, resulting from its topoisomerase II inhibition, are a primary trigger for this apoptotic cell death. researchgate.net

Caspase-3 is recognized as a critical executioner of apoptosis, responsible for the proteolytic cleavage of numerous essential proteins, including PARP. probes-drugs.org Its activation involves the proteolytic processing of its inactive zymogen into active p17 and p12 fragments. probes-drugs.org PARP-1, a nuclear enzyme crucial for DNA repair, DNA stability, and transcriptional regulation, undergoes proteolytic cleavage by activated caspases, particularly caspase-3 and -7, yielding characteristic 85-kDa and 24-kDa fragments during apoptosis. uni.lu

Differential Cytotoxicity and Therapeutic Selectivity

Ethonafide demonstrates cytotoxicity against various human prostate cancer cell lines at nanomolar concentrations. wikipedia.orgmims.comamericanelements.com Studies using the MTT cytotoxicity assay revealed the following IC50 values (at 72 hours) for ethonafide across different prostate cancer cell lines: researchgate.net

| Cell Line | IC50 (nM) at 72 hours researchgate.net |

| DU-145 | 40 |

| PC-3 | 86 |

| LNCaP | 98 |

A notable characteristic of ethonafide is its lack of cross-resistance in multidrug-resistant cancer cell lines. wikipedia.orgmims.comamericanelements.com This attribute suggests that ethonafide could serve as a potentially less cardiotoxic alternative to existing anthracene-containing anticancer agents. wikipedia.orgmims.comamericanelements.com Furthermore, research indicates that a reduction in topoisomerase IIalpha protein expression can lead to resistance to ethonafide in DU 145 cells. wikipedia.org This decreased sensitivity is correlated with a reduction in DNA damage and an increase in DNA repair mechanisms within these cells. wikipedia.org

Immunomodulatory Effects in Preclinical Models

Preclinical investigations have revealed that Ethonafide can effectively attenuate the severity and progression of EAE in C57BL/6 mice. nih.govaai.org The compound has shown efficacy in both preventing the development of EAE and ameliorating its symptoms when the disease is already established. aai.org These therapeutic outcomes are intrinsically linked to Ethonafide's capacity to modulate specific immune cell populations. aai.org

Alterations in Lymphocyte and Macrophage Subpopulations

Studies in the EAE mouse model have shown that the immunomodulatory effects of Ethonafide are associated with an initial reduction in the cellular counts of various lymphocyte and myeloid cell subsets. aai.org Specifically, an early decrease was observed in the numbers of CD3+ T cells, CD4+ T cells, CD8+ T cells, B220+ B cells, CD11b+ cells (which include macrophages), NK cells, and NKT cells. nih.govaai.org

This initial depletion of immune cells was followed by a subsequent recovery of these populations, originating from the bone marrow. aai.org Notably, the autoreactive T cells that recovered in Ethonafide-treated animals exhibited a diminished capacity for expansion and cytokine production in response to myelin antigen stimulation. aai.org This suggests a qualitative alteration in the immune response post-treatment, contributing to the observed therapeutic benefits.

The following table summarizes the observed alterations in immune cell subpopulations in preclinical models:

| Cell Subpopulation | Initial Effect of Ethonafide | Subsequent Effect/Observation |

| CD3+ T cells | Reduction in cellular counts | Recovery from bone marrow |

| CD4+ T cells | Reduction in cellular counts | Recovery from bone marrow; reduced capacity for expansion and cytokine production |

| CD8+ T cells | Reduction in cellular counts | Recovery from bone marrow |

| B220+ B cells | Reduction in cellular counts | Recovery from bone marrow |

| CD11b+ cells | Reduction in cellular counts | Recovery from bone marrow |

| NK cells | Reduction in cellular counts | Initial reduction noted nih.govaai.org |

| NKT cells | Reduction in cellular counts | Initial reduction noted nih.govaai.org |

Influence on Regulatory T Cell Expression

A significant finding regarding Ethonafide's immunomodulatory profile is its differential effect on regulatory T cells (Tregs). aai.org Specifically, CD4+CD25+ regulatory T cells were observed to be relatively resistant to depletion by Ethonafide compared to other T effector cells. aai.org Furthermore, these regulatory T cells demonstrated a faster recovery rate following the initial cellular ablation. aai.org This preferential preservation and rapid replenishment of regulatory T cells during Ethonafide therapy may offer a unique advantage, potentially facilitating the reprogramming of the immune system towards a more tolerant state. aai.org This mechanism suggests that Ethonafide could promote immune homeostasis by maintaining or rapidly restoring the balance between suppressive and effector immune cell functions. aai.org

Preclinical Research Methodologies and Model Systems for Ethonafide Studies

In Vitro Experimental Paradigms

In vitro studies are fundamental in preclinical research, offering controlled environments to investigate the direct effects of compounds on cells and biological processes. nih.gov These studies allow for detailed mechanistic exploration and high-throughput screening. uni.lu

Cellular viability and proliferation assays are routinely employed to assess the impact of a compound on cell health and growth. fishersci.caresearchgate.netciteab.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay is a widely used colorimetric method for this purpose. fishersci.canih.govuni.lu It relies on the reduction of the yellow tetrazolium dye MTT to insoluble purple formazan (B1609692) by mitochondrial dehydrogenases in living cells. nih.govuni.lu The amount of formazan produced is directly proportional to the number of viable cells. uni.lu

Detailed Research Findings: Ethonafide has been shown to be cytotoxic against several human prostate cancer cell lines at nanomolar concentrations. For instance, in a 72-hour MTT cytotoxicity assay, the half-maximal inhibitory concentration (IC50) values for ethonafide were determined in various prostate cancer cell lines: fishersci.ca

Table 1: Ethonafide IC50 Values in Human Prostate Cancer Cell Lines (72-hour MTT Assay)

| Cell Line | IC50 (nM) |

| DU-145 | 40 |

| PC-3 | 86 |

| LNCaP | 98 |

These findings highlight ethonafide's potent in vitro anticancer activity against prostate cancer cells. fishersci.ca

Cell-free enzymatic assays are critical for directly evaluating a compound's effect on enzyme activity without the complexities of a cellular environment. For ethonafide, these assays have been instrumental in confirming its mechanism as a topoisomerase II (Topo II) inhibitor. Topoisomerase II is an enzyme crucial for DNA replication, transcription, and repair, by managing DNA topology. wikipedia.orgwikipedia.orgtranscriptionfactor.org Topoisomerase II poisons, such as ethonafide, stabilize the covalent complex between topoisomerase II and DNA, known as the cleavable complex, leading to DNA strand breaks. fishersci.cawikipedia.orgguidetomalariapharmacology.org

Detailed Research Findings: Studies using purified topoisomerase IIα in cell-free assays demonstrated that ethonafide inhibits enzyme activity. wikipedia.org Ethonafide was found to inhibit topoisomerase II activity by stabilizing the enzyme-DNA complex, involving both topoisomerase IIα and -beta. wikipedia.orgciteab.comciteab.comguidetomalariapharmacology.org In nuclear extracts from DU-145 prostate cancer cells, ethonafide inhibited the decatenation activity of native topoisomerase II in a dose-dependent manner at concentrations as low as 10 µM, which corresponded to the IC90 at 24 hours. fishersci.cawikipedia.org This stabilization of the DNA-topoisomerase II cleavable complex was observed in DU-145 cells in a concentration-dependent manner after a 1-hour exposure. fishersci.ca

DNA damage assessment techniques are used to quantify the extent of DNA breaks induced by a compound. The neutral comet assay, also known as single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA double-strand breaks (DSBs) in individual cells. nih.govamericanelements.com In this assay, cells are embedded in agarose, lysed, and then subjected to electrophoresis under neutral pH conditions. Fragmented DNA, characteristic of DSBs, migrates further from the nucleus, forming a "comet tail" whose length and intensity are indicative of the level of DNA damage. nih.govamericanelements.com

Detailed Research Findings: Ethonafide has been shown to induce concentration-dependent DNA double-strand breaks in DU-145 human prostate cancer cells after a 1-hour treatment, as measured by the neutral comet assay. fishersci.ca Furthermore, in stable cell lines with decreased expression of topoisomerase IIα, the reduction in sensitivity to ethonafide was associated with a decrease in DNA damage, as assessed by the neutral comet assay, indicating that the DNA damage is mediated through topoisomerase IIα inhibition. wikipedia.orgciteab.com

Cell cycle analysis by flow cytometry is a powerful technique to determine the distribution of cells within different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Cells are stained with fluorescent DNA-binding dyes, and their fluorescence intensity, which is stoichiometric to their DNA content, is measured by a flow cytometer. This allows researchers to identify cell cycle perturbations induced by a compound.

Detailed Research Findings: Ethonafide has been observed to induce a potent G2 cell cycle arrest in the DU 145 human prostate cancer cell line after a 24-hour exposure, even at sub-toxic concentrations. wikipedia.orgfishersci.caciteab.com This G2 arrest indicates that cells accumulate in the G2 phase, preventing their progression into mitosis (M phase).

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. Detection of apoptosis often involves identifying specific cellular changes. Annexin-V FITC/PI (Propidium Iodide) staining is a common flow cytometry-based method. Annexin V is a protein that binds with high affinity to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a non-membrane-permeable dye that stains DNA in cells with compromised membrane integrity (late apoptotic or necrotic cells). wikipedia.org This dual staining allows for the discrimination of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. Morphological analysis, which involves observing characteristic changes such as cell shrinkage, chromatin condensation, and nuclear fragmentation under a microscope, also supports apoptosis detection. fishersci.ca

Detailed Research Findings: Following a 24-hour exposure, ethonafide induced apoptosis in DU-145 prostate cancer cells. fishersci.ca This was demonstrated by the cleavage of procaspase-3 and PARP (Poly (ADP-ribose) polymerase), key markers of apoptotic pathways. fishersci.ca

Stable cell lines are cell populations that have been genetically modified to consistently express a particular gene or protein, or to have a reduced expression of a specific gene. These cell lines are invaluable tools for mechanistic studies, allowing researchers to investigate the specific roles of genes or proteins in cellular processes and drug responses. uni.lu By manipulating the expression of a target, the direct impact on a compound's activity can be assessed.

Detailed Research Findings: In ethonafide research, stable cell lines have been developed to investigate the role of topoisomerase II isoforms. By creating stable cell lines with decreased expression of topoisomerase IIα or -beta, researchers found that a decrease in topoisomerase IIα protein expression rendered the DU 145 human prostate cancer cell line resistant to ethonafide. wikipedia.orgciteab.comciteab.com This decrease in sensitivity was directly linked to a reduction in DNA damage and an increase in DNA repair, as measured by the neutral comet assay. wikipedia.orgciteab.com These findings strongly suggest that ethonafide primarily acts as a topoisomerase IIα-specific poison in DU 145 human prostate cancer cells. wikipedia.orgciteab.comciteab.com

In Vivo Animal Model Systems

Preclinical research on Ethonafide has extensively utilized in vivo animal models to evaluate its therapeutic potential and understand its biological effects. These models provide crucial insights into the compound's activity within a complex biological system.

Xenograft Tumor Growth Inhibition Models

Ethonafide has demonstrated activity in human xenograft tumor regression mouse models, specifically in the context of prostate cancer. It was found to be cytotoxic against three human prostate cancer cell lines at nanomolar concentrations. In these models, Ethonafide proved to be more effective at inhibiting tumor growth compared to mitoxantrone (B413), an existing anthracene-containing anticancer agent americanelements.comuni.lunih.gov.

Mechanistically, Ethonafide inhibits topoisomerase II activity by stabilizing the enzyme-DNA complex, affecting both topoisomerase IIα and -β americanelements.comuni.lunih.govresearchgate.net. Studies in the DU 145 human prostate cancer cell line indicated that a decrease in topoisomerase IIα protein expression rendered the cell line resistant to Ethonafide. This reduced sensitivity was linked to a decrease in DNA damage and an increase in DNA repair, as measured by the neutral comet assay americanelements.comuni.lunih.gov. Ethonafide also induced a potent G2 cell cycle arrest in DU 145 cells americanelements.comuni.lunih.gov. These findings suggest that Ethonafide functions as a topoisomerase II poison, with particular specificity for topoisomerase IIα in the DU 145 human prostate cancer cell line uni.lunih.gov.

The in vitro cytotoxicity of Ethonafide against prostate cancer cell lines, as measured by the MTT assay at 72 hours, is summarized below:

| Cell Line | IC50 (nM) |

| DU-145 | 40 |

| PC-3 | 86 |

| LNCaP | 98 |

| wikipedia.org |

Experimental Autoimmune Encephalomyelitis (EAE) as a Model for Autoimmune Disease

Ethonafide has also been investigated in the experimental autoimmune encephalomyelitis (EAE) model, which serves as a widely studied animal model for human central nervous system (CNS) demyelinating diseases, including multiple sclerosis (MS) guidetomalariapharmacology.orgnih.gov. EAE is a T-cell-mediated autoimmune disease that mimics key pathological features of MS, such as inflammation, demyelination, axonal loss, and gliosis.

In C57BL/6 mice, Ethonafide demonstrated effectiveness in both preventing the development of EAE and ameliorating its severity when the disease was already ongoing guidetomalariapharmacology.orgnih.gov. When compared to mitoxantrone, Ethonafide's effects on EAE were comparable at relatively higher levels of exposure, although mitoxantrone appeared more effective at lower levels guidetomalariapharmacology.orgnih.gov. Ethonafide-treated mice exhibited significantly reduced EAE severity and less CNS inflammation compared to control groups nih.gov.

The impact of Ethonafide on EAE clinical scores and disease onset has been observed in studies. For instance, at certain levels of exposure, Ethonafide-treated groups showed significantly less disease severity and a clearly later mean day of disease onset compared to control mice guidetomalariapharmacology.org.

Histopathological and Immunological Assessment of Tissues and Organs

Detailed histopathological and immunological assessments are integral to understanding the effects of Ethonafide in animal models. In EAE studies, therapeutic effects of Ethonafide were associated with an initial reduction in counts of various immune cell populations, including CD3+, CD4+, CD8+, B220+, CD11b+, NK cells, and NKT cells. This initial reduction was followed by a recovery of these cells from the bone marrow guidetomalariapharmacology.orgnih.gov.

Notably, the recovered autoreactive T cells in Ethonafide-treated animals displayed a reduced capacity to expand and produce cytokines in response to myelin antigen stimulation guidetomalariapharmacology.org. Furthermore, CD4+CD25+ regulatory T cells were found to be relatively resistant to depletion and/or recovered faster than T effector cells, suggesting a potential mechanism for immune system reprogramming during cell ablation therapy guidetomalariapharmacology.org.

Histological analysis of CNS tissues from EAE models revealed that inflammatory infiltrates in control mice were more extensive than those in Ethonafide-treated mice nih.gov. Ethonafide-treated mice showed moderate inflammation with reduced histological scores compared to control EAE mice nih.gov. For example, control EAE mice had a histological score of 3.50 ± 0.41, while Ethonafide-treated mice showed a score of 2.17 ± 0.44, indicating significantly reduced CNS inflammation nih.gov.

Regarding cardiac tissue, studies comparing Ethonafide and mitoxantrone noted that no noticeable histopathological changes were observed in the hearts of Ethonafide-treated mice at certain levels of exposure. In contrast, at higher levels, mitoxantrone-treated mice exhibited obvious focal inflammatory cells and fibrosis in H&E and Masson's trichrome staining, respectively guidetomalariapharmacology.org. This suggests Ethonafide may be better tolerated in terms of cardiac effects compared to mitoxantrone guidetomalariapharmacology.orgnih.gov.

Methodological Considerations in Preclinical Study Design

The design of preclinical studies involving Ethonafide, like any robust pharmacological investigation, necessitates careful methodological considerations to ensure the reliability, reproducibility, and translational potential of the findings.

Optimization of Animal Model Selection and Validation

The selection of appropriate animal models is a critical step in preclinical research. For Ethonafide, the use of human xenograft tumor regression models for cancer studies and Experimental Autoimmune Encephalomyelitis (EAE) models for autoimmune disease reflects the effort to select models that best simulate the human conditions under investigation americanelements.comuni.lunih.govnih.gov. The rationale for model selection should align with the physiological attributes relevant to the human clinical condition.

Validation is essential for preclinical animal studies to provide reassurance regarding the translatability of results. While formal validation of animal models, similar to non-animal alternatives in toxicology, is not always applied, key features such as making data available for external validation and defining strategies for experimental execution that permit meaningful retrospective analysis remain highly relevant. Researchers are encouraged to adhere to guidelines that promote accurate use of animal models and monitor studies for compliance to enhance consistency and the potential for successful translation to clinical trials.

Principles of Statistical Power and Experimental Rigor

Power analysis, typically conducted before an experiment, helps determine the minimum sample size required to detect an effect of a given size with a reasonable likelihood. A commonly accepted power level in research is 0.80 (80%), indicating an 80% chance of detecting a true effect. Factors influencing statistical power include the sample size, the effect size (magnitude of the effect), and the chosen significance level (alpha, α). Larger sample sizes and bigger effect sizes generally increase power, while a smaller alpha level decreases it.

Experimental rigor encompasses robust and unbiased experimental design, methodology, analysis, interpretation, and reporting. For Ethonafide studies, this implies careful consideration of blinding, randomization, and appropriate control groups to minimize bias and ensure the reliability of the findings. Properly validated methods and converging evidence from multiple readouts, where possible, contribute to high research rigor. The concept of statistical power, along with principles of experimental rigor, should be considered before initiating a study to determine its feasibility and ethical justification, particularly given the resources and animal involvement.

Integration of New Approach Methodologies (NAMs) in Preclinical Research

Preclinical research for novel therapeutic agents like Ethonafide traditionally relies heavily on in vitro cell-based assays and in vivo animal models to evaluate efficacy and understand mechanisms of action. While these methodologies have been instrumental in drug development, the integration of New Approach Methodologies (NAMs) offers significant advancements by providing human-relevant data, reducing reliance on animal testing, and accelerating the research pipeline wikidata.orgfishersci.caresearchgate.net. NAMs encompass a diverse range of innovative techniques, including advanced human cell-based assays, organoid systems, organ-on-a-chip models (microphysiological systems), and sophisticated in silico computational modeling, including artificial intelligence wikidata.orgfishersci.caresearchgate.net.

Current preclinical investigations into Ethonafide have primarily utilized established methodologies. For instance, its anticancer activity and mechanism of action have been extensively studied using human prostate cancer cell lines, such as DU 145, LNCaP, and PC-3. These in vitro studies demonstrated Ethonafide's cytotoxicity at nanomolar concentrations and its ability to induce a potent G2 cell cycle arrest in DU 145 cells. Mechanistically, Ethonafide was found to inhibit topoisomerase II activity by stabilizing the enzyme-DNA complex, specifically targeting topoisomerase II alpha (TOP2A) in DU 145 cells. Furthermore, research has shown that a decrease in TOP2A protein expression can lead to resistance to Ethonafide, and that proteasomal inhibition can enhance its cytotoxic activity by stabilizing TOP2A levels wikipedia.orgwikipedia.orgfishersci.ca.

In in vivo settings, Ethonafide's efficacy has been evaluated in human xenograft tumor regression mouse models, where it demonstrated superior tumor growth inhibition and better tolerability compared to mitoxantrone in prostate cancer models wikipedia.orgfishersci.ca. Beyond oncology, Ethonafide has also been investigated in animal models of multiple sclerosis, specifically experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice, where it proved effective in both preventing disease development and ameliorating its severity by reducing central nervous system (CNS) inflammation wikidata.org.

While these traditional models have provided foundational insights into Ethonafide's biological activities, the future of preclinical research increasingly involves NAMs due to their potential to offer more predictive and human-specific data fishersci.caresearchgate.net. The limitations of animal models, particularly in translating findings to human outcomes, underscore the growing momentum for NAM adoption, driven by ethical considerations and regulatory guidance, such as the FDA's "Roadmap to Reducing Animal Testing in Preclinical Safety Studies" wikidata.orgresearchgate.net.

The integration of NAMs into Ethonafide research could significantly enhance the understanding of its therapeutic potential and refine its development. For example:

Human Cell-Based Assays and 3D Cultures: While Ethonafide has been studied in 2D human cancer cell lines, expanding to more complex 3D cell cultures, such as spheroids or organoids derived from patient tumors, could provide a more physiologically relevant environment to assess its efficacy and mechanism of action fishersci.caresearchgate.net. Patient-derived organoids, in particular, could allow for testing Ethonafide's responses in genetically diverse populations, potentially increasing the likelihood of clinical trial success by identifying patient subgroups most likely to respond fishersci.ca.

Organ-on-a-Chip Models (Microphysiological Systems): These advanced models, which mimic the physiological functions and microenvironment of human organs, could be invaluable for studying Ethonafide's systemic effects and potential interactions with other tissues beyond its primary targets. For instance, a "prostate cancer-on-a-chip" or "CNS-on-a-chip" could offer more precise assessments of Ethonafide's anti-tumor or immunomodulatory effects, respectively, in a human-relevant context, while also providing deeper mechanistic insights into how the compound interacts with complex biological systems wikidata.orgfishersci.caresearchgate.net.

In Silico Modeling and Artificial Intelligence: Computational approaches could be employed to further analyze Ethonafide's interaction with topoisomerase II isoforms (TOP2A and TOP2B) and predict potential off-target effects or drug-drug interactions. AI-driven toxicity screening could also help in assessing Ethonafide's safety profile more rapidly and efficiently, identifying ineffective compounds early in the development process wikidata.orgfishersci.ca. Furthermore, in silico modeling could be used to simulate the compound's pharmacokinetics and pharmacodynamics in human systems, reducing the need for extensive in vivo studies.

By strategically incorporating these NAMs, preclinical research on Ethonafide can move towards more human-centric approaches, potentially leading to more accurate predictions of clinical outcomes, reduced development costs and timelines, and adherence to evolving ethical standards in drug discovery.

Structure Activity Relationship Sar and Analog Development of Ethonafide

Ethonafide's Position within the Azonafide (B1242303) and Naphthalimide Chemical Series

Ethonafide, also known by its synonyms 6-ethoxyazonafide or AMP-53, is chemically classified as an anthracene-containing derivative of amonafide (B1665376) wikipedia.orgwikidata.orgwikipedia.orgguidetopharmacology.orgnih.govchem960.com. It is a key member of the azonafide series of anticancer agents wikidata.orgguidetopharmacology.orgfishersci.caresearchgate.net. The broader naphthalimide chemical series, to which amonafide belongs, is characterized by compounds that bind to DNA through intercalation and exhibit considerable anticancer activity researchgate.netuni.lu. Azonafide derivatives, being structurally related to naphthalimides, have demonstrated enhanced activity across various cancer models, including leukemias, breast cancer, and melanoma researchgate.net. A notable advantage of Ethonafide within this series is the absence of a quinone and hydroquinone (B1673460) moiety, which is believed to contribute to a potentially reduced cardiotoxicity compared to other existing anthracene-containing anticancer agents wikidata.orgresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling plays a crucial role in understanding and predicting the biological activity of chemical compounds, including Ethonafide and its analogs. QSAR models establish correlations between the molecular features of a ligand and its observed biological activity citeab.com. These models often utilize a range of molecular descriptors or fingerprints to quantify structural properties citeab.com. For 6- and 7-substituted azonafides, which encompass Ethonafide, statistically significant correlations have been observed between DNA melt transition temperature (ΔTm) and their potency in various tumor cell lines, including solid tumor cells and both sensitive and multidrug-resistant (MDR) L1210 leukemia cells chem960.com. This indicates that the ability of these compounds to interact with and stabilize DNA is a critical determinant of their anticancer efficacy. QSAR approaches, whether ligand-based or structure-based, are vital computational tools that support and guide the drug discovery process, particularly in the absence of detailed macromolecular structures citeab.com.

Impact of Structural Modifications on Biological Efficacy

Role of Specific Functional Groups and Substituents

Ethonafide's chemical structure includes an ethoxy group (–OCH₂CH₃) and a dimethylaminoethyl side chain (–CH₂CH₂N(CH₃)₂) attached to its anthracene (B1667546)/naphthalimide core wikipedia.orgmims.comnih.govscience.gov. Functional groups are fundamental structural elements that dictate a molecule's chemical behavior and its ability to bind effectively to biological targets, thereby influencing drug efficacy chem960.comgoogle.comnih.govjkchemical.com. Studies on new 2-[2'-(dimethylamino)ethyl]-3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at the 6- and 7-positions demonstrated that these modifications could lead to compounds more potent than the unsubstituted azonafide, with reduced cardiotoxicity in cell culture chem960.com. Specifically, the 6-ethoxyazonafide (Ethonafide) exhibited comparable potency against solid tumor cells and leukemia cells, highlighting the importance of the ethoxy substituent in its activity profile chem960.com. The presence of the anthracene core is also recognized as a key structural feature for its biological activity wikipedia.orgwikidata.orgguidetopharmacology.org.

Design Strategies for Enhanced Activity (e.g., Mono- and Bis-Intercalators, N-Mustard Conjugates)

Design strategies for enhancing the activity of naphthalimide-based compounds like Ethonafide often involve modulating their DNA binding properties. Ethonafide itself functions as a DNA intercalator wikipedia.org. A significant strategy has been the development of bis-intercalators, such as Elinafide and Bisnafide, which are formed by linking two naphthalimide groups with a polyamine linker. These bis-intercalators have shown significantly higher cytotoxicity compared to their mono-intercalating counterparts like Mitonafide and Amonafide uni.lujustia.com. This enhanced activity is attributed to their increased ability to bind tightly to DNA.

Another advanced strategy involves conjugating naphthalimides with N-mustard moieties. These bifunctional compounds act as both DNA intercalators and alkylating agents, leading to enhanced cytotoxicities uni.lujustia.comnih.gov. The N-mustard residue can stabilize the DNA-compound complex post-intercalation, thereby increasing binding potency uni.lu. Bis-naphthalimide N-mustard derivatives have demonstrated superior cytotoxic activity and DNA cross-linking capabilities compared to their mono-naphthalimide counterparts, indicating that combining multiple mechanisms of action can lead to improved therapeutic outcomes uni.lujustia.com.

Comparative Analysis with Structurally Related Topoisomerase II Inhibitors

Ethonafide exerts its anticancer effects by inhibiting topoisomerase II (Topo II), specifically by stabilizing the enzyme-DNA cleavable complex, thereby acting as a "topoisomerase II poison" wikidata.orgwikipedia.org. This mechanism involves both topoisomerase IIα and -β isoforms wikidata.orgwikipedia.orgguidetopharmacology.org. Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy, targeting various neoplasms wikipedia.org.

Ethonafide is an anthracene-containing derivative of amonafide wikipedia.orgwikidata.orgguidetopharmacology.org. This places it in a comparative context with other anthracene-based Topo II inhibitors like Mitoxantrone (B413) and anthracyclines (e.g., Doxorubicin (B1662922), Daunorubicin). Unlike some anthracyclines, Ethonafide's structure lacks a quinone and hydroquinone moiety, which is hypothesized to contribute to its potentially lower toxicity, particularly cardiotoxicity, compared to agents like Doxorubicin or Mitoxantrone wikidata.orgresearchgate.net. In preclinical studies, Ethonafide demonstrated superior tolerability and efficacy in inhibiting tumor growth in a human xenograft mouse model when compared to Mitoxantrone wikidata.org.

A critical aspect of Topo II inhibition is isoform selectivity. While Topo IIα inhibition is generally responsible for the cytotoxic effects against cancer cells, Topo IIβ inhibition has been implicated in adverse drug reactions and secondary malignancies. Ethonafide has shown specificity for topoisomerase IIα in DU 145 human prostate cancer cells, suggesting a potentially more favorable toxicity profile by selectively targeting the therapeutically relevant isoform wikidata.org. Amonafide, Ethonafide's parent compound, also functions as a topoisomerase IIα poison researchgate.net. Other clinically used Topo II inhibitors like Etoposide and Teniposide, while effective, operate through similar mechanisms of stabilizing the cleavable complex wikipedia.org.

The comparative data underscores Ethonafide's potential as a valuable Topo II inhibitor, offering a balance of efficacy and potentially reduced toxicity due to its structural characteristics and isoform selectivity.

Table 1: Comparative Cytotoxicity of Ethonafide in Human Prostate Cancer Cell Lines wikipedia.org

| Cell Line | IC₅₀ at 72 hours (nM) |

| DU-145 | 40 |

| PC-3 | 86 |

| LNCaP | 98 |

Computational and in Silico Approaches in Ethonafide Research

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are powerful computational tools used to investigate the behavior of molecules at an atomic level. These techniques can provide insights into the structure, dynamics, and interactions of compounds like Ethonafide. Molecular dynamics (MD) simulations, for instance, can model the movement of atoms in a molecule over time, offering a dynamic perspective on its conformational flexibility and potential binding mechanisms.

For related naphthalimide derivatives, such as Amonafide (B1665376) and Azonafide (B1242303), molecular dynamics simulations have been employed to study their intercalative binding to DNA. A study comparing Amonafide and Azonafide binding to an oligonucleotide duplex using the AMBER force field found that Azonafide complexes were favored enthalpically. researchgate.net Such simulations for Ethonafide could elucidate its potential interactions with biological macromolecules, providing a foundation for understanding its mechanism of action.

Interactive Data Table: Representative Molecular Dynamics Simulation Parameters

Below is a hypothetical table illustrating typical parameters that would be set for a molecular dynamics simulation of a small molecule like Ethonafide in a solvated environment.

| Parameter | Description | Typical Value |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | AMBER, CHARMM, GROMOS |

| Water Model | A model used to simulate the properties of water molecules in the system. | TIP3P, SPC/E |

| Box Type | The shape of the simulation box containing the molecule and solvent. | Cubic, Triclinic |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Simulation Time | The total time duration of the simulation. | 100 ns - 1 µs |

| Time Step | The integration time step for the simulation. | 2 fs |

In Silico Screening for Lead Identification and Optimization

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. This approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the lab.

Were Ethonafide to be investigated as a lead compound, in silico screening could be used to identify analogs with potentially improved activity or pharmacokinetic properties. Techniques such as molecular docking would be employed to predict the binding affinity and mode of Ethonafide and its derivatives to a specific biological target. High-throughput virtual screening could then be used to screen vast compound databases for molecules with similar binding characteristics.

Prediction of Molecular Interactions and Conformational Analysis

Understanding the three-dimensional structure and conformational preferences of a molecule is crucial for predicting its biological activity. Conformational analysis involves identifying the low-energy spatial arrangements of a molecule, known as conformers. For a flexible molecule like Ethonafide, multiple conformations may exist in equilibrium, and identifying the bioactive conformation—the one responsible for its biological activity—is a key objective.

Computational methods can predict the stable conformers of Ethonafide and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize these conformations and govern its interactions with biological targets. A study on the binding of Amonafide and Azonafide to DNA highlighted the importance of such interactions in complex stability. researchgate.net

Application of Quantitative Structure-Activity Relationships (QSAR) in Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

A QSAR study on a series of Ethonafide derivatives would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to build a mathematical model that correlates these descriptors with their measured biological activity. While no specific QSAR studies on Ethonafide were identified, this methodology is a standard approach in medicinal chemistry for optimizing lead compounds.

Analytical Methodologies for Ethonafide and Its Interactions

Spectroscopic Techniques (e.g., Infrared, Fluorescence, Ultraviolet Spectroscopy)

Spectroscopic methods are indispensable for elucidating the structural and photophysical properties of naphthalimide derivatives. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a characteristic "fingerprint."

Infrared (IR) Spectroscopy: Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For naphthalimide structures, IR spectra show characteristic absorption peaks that confirm the presence of key functional groups. For instance, sulfonamide-containing naphthalimide derivatives exhibit distinctive peaks for the amide bond (C=O), amino group (N-H), and benzyl (B1604629) groups, which confirms the covalent bonding of these moieties to the naphthalimide core nih.gov.

Amide C=O stretch: Typically observed in the range of 1640–1690 cm⁻¹ nih.govnih.gov.

Amino N-H stretch: Appears in the region of 3420–3450 cm⁻¹ nih.gov.

Aromatic C-H stretch: Found around 2800-3000 cm⁻¹ nih.gov.

Fluorescence Spectroscopy: 1,8-naphthalimide (B145957) derivatives are well-known for their strong fluorescence properties, making fluorescence spectroscopy a powerful tool for their analysis. beilstein-journals.orgnih.gov The emission characteristics are highly sensitive to the molecular structure and the local environment, such as solvent polarity. nih.govrsc.orgmdpi.com For example, amino-substituted 1,8-naphthalimides typically exhibit green fluorescence, while derivatives with alkoxy groups show blue fluorescence. beilstein-journals.orgnih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be high for this class of compounds but is influenced by substituents and solvent interactions. rsc.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. Naphthalimide derivatives display a characteristic broad absorption band in the visible range, which can be attributed to a π-π* transition within the naphthalimide moiety. researchgate.net The position of the absorption maximum (λmax) is influenced by solvent polarity, often showing a shift to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. researchgate.net This solvatochromic behavior is a key feature studied in these compounds.

| Compound Type | Solvent | Absorption Max (λabs, nm) | Fluorescence Max (λem, nm) | Reference |

|---|---|---|---|---|

| Chloro-substituted | Dichloromethane | 341 | 397 | beilstein-journals.orgnih.gov |

| Amino-substituted | Toluene | 418 | 500 | nih.gov |

| Amino-substituted | Ethanol | 425 | 535 | nih.gov |

| 3-Imino-substituted | Dichloromethane | - | 470-484 | mdpi.com |

| 3-Imino-substituted | Methanol | - | 520-550 | mdpi.com |

Chromatographic Separation Methods (e.g., Capillary Chromatography)

Chromatography is a fundamental technique for separating components of a mixture. For the purification and analysis of naphthalimide derivatives, column chromatography is routinely employed. nih.govacs.org This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (an eluting solvent). nih.govacs.org

More advanced techniques like ion-exchange chromatography are used for separating charged molecules. wikipedia.orgbio-rad.com This method utilizes a stationary phase with charged functional groups that interact with oppositely charged analytes, allowing for their separation based on charge. wikipedia.orgbio-rad.com While specific applications to Ethonafide are not detailed in the available literature, the principles of these methods are broadly applicable to the separation and purification of its precursors, synthetic intermediates, and final product. Gas chromatography (GC), often coupled with mass spectrometry (GC/MS), is another powerful tool used for analyzing hydrocarbon mixtures and could be adapted for volatile derivatives or degradation products of Ethonafide. nih.gov

Mass Spectrometric Analysis (e.g., Ion Trap Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. It is a critical tool for the characterization of synthesized naphthalimide derivatives. nih.govnuph.edu.ua

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in confirming the molecular formula of a compound. nih.gov For example, the characterization of newly synthesized sulfonamide-containing naphthalimides was confirmed by identifying the correct [M+H]⁺ peak, corresponding to the protonated molecule. nih.gov

Tandem mass spectrometry (MS/MS), often performed in an ion trap, involves multiple stages of mass analysis. Ions of a specific m/z are selected, fragmented (e.g., through collision-induced dissociation - CID), and then the fragment ions are analyzed. This provides valuable structural information about the parent molecule. nih.govnih.gov While CID is a common fragmentation method, Electron Transfer Dissociation (ETD) offers advantages for analyzing larger peptides and preserving labile post-translational modifications, showcasing the versatility of MS techniques. nih.govnih.gov

| Compound Class | Ionization Method | Observed Ion | Significance | Reference |

|---|---|---|---|---|

| N-carboxyalkyl-4-fluoro-1,8-naphthalimides | Not Specified | [M]⁺ | Confirmation of structure | nuph.edu.ua |

| Sulfonamide-Naphthalimide (SD-NI) | Not Specified | [M+H]⁺ at 602.39 | Matches molecular weight of 601 | nih.gov |

| Sulfonamide-Naphthalimide (SN-2NI) | Not Specified | [M+H]⁺ at 875.03 | Matches molecular weight of 874 | nih.gov |

Advanced Nanometrology for Compound-Related Studies

Nanometrology involves measurement at the nanoscale and offers powerful ways to study the behavior of individual molecules. Given the strong fluorescence of naphthalimide derivatives, fluorescence-based nanometrology techniques are particularly relevant.

Super-resolution fluorescence microscopy, for instance, allows for the imaging of fluorescent molecules with a resolution far beyond the diffraction limit of light (nanometer-scale). conoptics.com Techniques like STED (Stimulated Emission Depletion) and PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) enable the visualization of single molecules. conoptics.com These methods could potentially be used to study the localization and interactions of Ethonafide within biological systems, such as its binding to DNA, by tagging it or observing its intrinsic fluorescence.

Fluorescence Correlation Spectroscopy (FCS) and Time-Resolved Fluorescence Anisotropy (TRFA) are other advanced techniques that provide insights into molecular dynamics, concentration, and binding interactions at the nanoscale. researchgate.net Time-Correlated Single Photon Counting (TCSPC) is a method used to measure fluorescence lifetimes with high precision, which can reveal information about the fluorophore's immediate environment. researchgate.net These nanometrology tools offer exciting possibilities for probing the mechanisms of action of fluorescent compounds like Ethonafide at the single-molecule level. nih.govimperial.ac.uk

Future Research Directions and Emerging Paradigms for Ethonafide Studies

Exploration of Undiscovered Mechanistic Pathways

While Ethonafide's primary mechanism as a topoisomerase II inhibitor is well-established, further exploration is crucial to uncover more nuanced or entirely undiscovered mechanistic pathways. Investigations could focus on the precise molecular interactions between Ethonafide and specific topoisomerase II isoforms (α and β) across different cellular contexts and disease states. Understanding how Ethonafide selectively affects topoisomerase IIα in certain cell lines, such as DU 145 human prostate cancer cells, warrants detailed structural and biochemical analyses. researcher.lifenih.gov

Furthermore, the observed immunomodulatory effects of Ethonafide in experimental autoimmune encephalomyelitis (EAE), characterized by the reduction and subsequent recovery of various immune cell populations (e.g., CD3+, CD4+, CD8+, B220+, NK cells, and NKT cells), suggest pathways beyond direct topoisomerase inhibition. aai.orgnih.gov Future studies should aim to elucidate the specific signaling cascades and cellular targets responsible for these immunomodulatory actions, including how regulatory T cells (CD4+CD25+) exhibit relative resistance to depletion and faster recovery following Ethonafide treatment. aai.orgnih.gov

The phenomenon of resistance, particularly the finding that decreased topoisomerase IIα protein expression confers resistance to Ethonafide, presents a critical area for mechanistic inquiry. researcher.lifenih.gov Research could investigate the interplay between Ethonafide-induced DNA damage, DNA repair pathways, and cellular resistance mechanisms. Additionally, the role of proteasomal degradation in regulating topoisomerase IIα protein levels and its impact on Ethonafide's efficacy, especially how proteasomal inhibition can reverse resistance, offers a promising avenue for understanding and overcoming drug resistance. nih.govphysiology.orgnih.gov

Investigation of Ethonafide's Role in Novel Disease Models

Ethonafide's therapeutic potential extends beyond its currently studied applications, warranting investigation in novel disease models.

Expanded Cancer Indications : While Ethonafide has shown efficacy in prostate cancer and multiple myeloma, its activity should be rigorously evaluated in other cancer types, particularly those that exhibit resistance to conventional topoisomerase II inhibitors or where cardiotoxicity is a significant limiting factor for existing treatments. researcher.lifenih.govnih.gov This includes exploring its effectiveness in multidrug-resistant cancer cell lines, given its reported lack of cross-resistance. researcher.lifenih.gov

Autoimmune and Inflammatory Disorders : Building on its demonstrated efficacy in the EAE model of multiple sclerosis, future research should explore Ethonafide's potential in other autoimmune or chronic inflammatory conditions. aai.orgnih.govmdpi.comnih.gov This would involve preclinical studies in relevant animal models to assess its immunomodulatory capacity, its impact on specific immune cell subsets, and its ability to modulate inflammatory cytokine profiles.

Synergistic Therapeutic Approaches : Investigating Ethonafide in combination with other therapeutic agents could reveal synergistic effects, allowing for lower doses and potentially reduced side effects. This is particularly relevant for overcoming drug resistance in cancer or enhancing immunosuppression in autoimmune diseases.

Rational Design of Next-Generation Analogs with Targeted Properties

The chemical structure of Ethonafide, as an anthracene-containing derivative of Amonafide (B1665376), provides a scaffold for the rational design of next-generation analogs with enhanced or more targeted properties.

Improved Potency and Selectivity : Structure-activity relationship (SAR) studies, building upon the existing knowledge of Azonafide (B1242303) derivatives, can guide the synthesis of new compounds with increased inhibitory potency against topoisomerase II, or improved selectivity for specific isoforms (e.g., topoisomerase IIα). acs.org

Enhanced Therapeutic Index : A key focus for analog design should be to further reduce potential off-target effects and improve the therapeutic index. Ethonafide is already noted for its potentially lower cardiotoxicity compared to other anthracene-containing agents due to the absence of quinone and hydroquinone (B1673460) moieties. researcher.lifenih.govaai.orgnih.gov Further modifications could aim to optimize this safety profile while maintaining or enhancing efficacy.

Overcoming Resistance : Designing analogs that can circumvent known resistance mechanisms, such as those involving reduced topoisomerase IIα expression or increased DNA repair, is critical. This could involve modifications that enhance drug uptake, reduce efflux, or alter the interaction with topoisomerase II in resistant cells.

Targeted Delivery : Developing prodrug strategies or incorporating moieties that facilitate targeted delivery to specific tissues or cell types (e.g., tumor cells, immune cells in the central nervous system) could improve drug accumulation at the site of action and minimize systemic exposure.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

The integration of multi-omics data represents a powerful paradigm for comprehensively understanding Ethonafide's biological effects and identifying novel therapeutic strategies.

Genomics and Transcriptomics : High-throughput sequencing technologies can be employed to analyze global gene expression changes in response to Ethonafide treatment in various cell lines and in vivo models. This can reveal novel biomarkers of drug response, identify pathways activated or suppressed by Ethonafide, and uncover genetic determinants of sensitivity or resistance. Comparative transcriptomic analyses between sensitive and resistant cell lines, or between different disease models (e.g., cancer vs. EAE), could provide critical insights.

Proteomics : Quantitative proteomics can provide a comprehensive view of protein expression levels, post-translational modifications (e.g., ubiquitination), and protein-protein interactions affected by Ethonafide. This is particularly relevant for understanding the regulation and degradation of topoisomerase II and its interaction with other cellular proteins. nih.govphysiology.orgnih.gov

Metabolomics : Metabolomic profiling can identify changes in cellular metabolic pathways induced by Ethonafide, potentially revealing metabolic vulnerabilities in target cells or identifying off-target metabolic effects that could be exploited or mitigated.

Epigenomics : Investigations into epigenomic alterations, such as DNA methylation patterns and histone modifications, in response to Ethonafide treatment could uncover novel regulatory mechanisms influencing gene expression and cellular phenotype, contributing to drug efficacy or resistance.

Systems Biology Approaches : Integrating these diverse omics datasets through computational modeling and systems biology approaches can build comprehensive network-level models of Ethonafide's actions. This holistic understanding can facilitate the prediction of drug synergy, identify novel therapeutic targets, and enable the stratification of patient populations most likely to benefit from Ethonafide-based therapies.

Q & A

Q. What are the primary mechanisms of action of Ethonafide in preclinical cancer models, and how can researchers validate these mechanisms experimentally?

Ethonafide inhibits topoisomerase II (both α and β isoforms) by stabilizing the enzyme-DNA complex, leading to DNA damage and G2/M cell cycle arrest. Methodologically, researchers can:

- Perform DNA relaxation assays to measure topoisomerase II activity inhibition .

- Use immunofluorescence or Western blotting to assess enzyme localization and DNA damage markers (e.g., γH2AX) .

- Conduct cell cycle analysis via flow cytometry in models like DU 145 prostate cancer cells to confirm G2 arrest .

- Validate isoform-specific effects using siRNA knockdown of topoisomerase IIα or IIβ .

Q. How should researchers design in vitro experiments to assess Ethonafide’s cytotoxicity and selectivity?

- Cell line selection : Use cancer cell lines with documented topoisomerase II expression (e.g., DU 145, leukemia models) and include non-cancerous controls .

- Dose-response curves : Test a range of concentrations (e.g., 0.1–100 µM) over 48–72 hours using viability assays (MTT, ATP luminescence) .

- Controls : Include mitoxantrone (a known topoisomerase II inhibitor) as a positive control and vehicle-only treatments .

- Data normalization : Express results as percentage viability relative to untreated controls and calculate IC50 values .

Q. What ethical and data management practices are essential for preclinical Ethonafide studies involving animal models?

- Ethical approvals : Secure institutional review board (IRB) approval, adhering to ARRIVE guidelines for animal welfare .

- Data anonymization : Pseudonymize animal IDs and store raw data (e.g., tumor measurements, survival rates) in encrypted repositories .

- Training : Ensure all personnel complete training in humane endpoint criteria and data protection protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in Ethonafide’s efficacy across different tumor models or dosing regimens?

- Model-specific variables : Compare pharmacokinetic (PK) profiles in xenograft vs. syngeneic models using HPLC or LC-MS to assess drug bioavailability .

- Dose optimization : Conduct fractionated dosing trials to balance efficacy and toxicity, particularly in immune-compromised vs. immunocompetent models .

- Mechanistic redundancy : Use CRISPR-Cas9 to knockout alternative DNA repair pathways (e.g., BRCA1/2) and identify resistance mechanisms .

Q. What methodologies are recommended for studying Ethonafide’s combination therapies with other chemotherapeutic agents?

- Synergy assays : Apply the Chou-Talalay method to calculate combination indices (CI) across dose matrices .

- Sequential vs. concurrent dosing : Test timing effects (e.g., Ethonafide followed by PARP inhibitors) to exploit G2 arrest vulnerabilities .

- In vivo validation : Use orthotopic or metastatic models to assess combination effects on tumor regression and metastasis .

Q. How can researchers evaluate Ethonafide’s potential in non-oncological applications, such as autoimmune or neurodegenerative diseases?

- Disease-specific models : Test efficacy in experimental autoimmune encephalomyelitis (EAE) models for multiple sclerosis, monitoring clinical scores and histopathology .

- Immunomodulatory assays : Measure cytokine profiles (e.g., IL-2, IFN-γ) via ELISA or multiplex assays to assess immune cell modulation .

- Cross-disciplinary collaboration : Partner with neuroimmunology labs to validate findings in humanized mouse models .

Q. What advanced statistical approaches are critical for analyzing Ethonafide’s dose-response and survival data?

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .

- Survival analysis : Apply Kaplan-Meier curves with log-rank tests for in vivo survival studies .

- Error handling : Report standard deviations or confidence intervals for replicate experiments and use ANOVA for multi-group comparisons .

Methodological Resources

- Data presentation : Include raw datasets in appendices and processed data (e.g., normalized viability, synergy indices) in main figures .

- Reproducibility : Document batch numbers of reagents, animal strains, and equipment calibration details .

- Ethics compliance : Reference institutional guidelines (e.g., NIH OLAW) in methods sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.